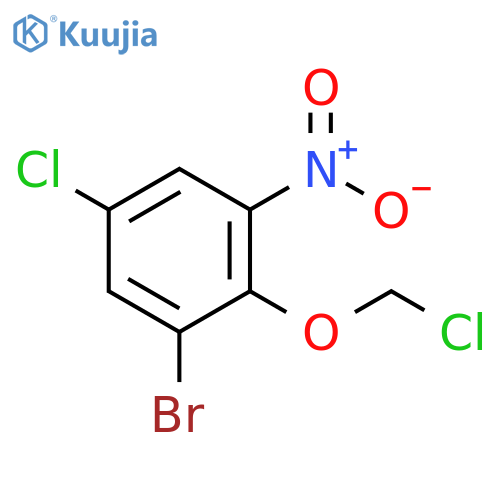Cas no 1503833-44-0 (Benzene, 1-bromo-5-chloro-2-(chloromethoxy)-3-nitro-)

1503833-44-0 structure
商品名:Benzene, 1-bromo-5-chloro-2-(chloromethoxy)-3-nitro-
CAS番号:1503833-44-0
MF:C7H4BrCl2NO3
メガワット:300.921559333801
CID:5263287
Benzene, 1-bromo-5-chloro-2-(chloromethoxy)-3-nitro- 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-bromo-5-chloro-2-(chloromethoxy)-3-nitro-
- 1-Bromo-5-chloro-2-(chloromethoxy)-3-nitrobenzene
-
- インチ: 1S/C7H4BrCl2NO3/c8-5-1-4(10)2-6(11(12)13)7(5)14-3-9/h1-2H,3H2
- InChIKey: XHDFZTIANKLQOU-UHFFFAOYSA-N
- ほほえんだ: C1(Br)=CC(Cl)=CC([N+]([O-])=O)=C1OCCl
Benzene, 1-bromo-5-chloro-2-(chloromethoxy)-3-nitro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-646487-0.05g |
1-bromo-5-chloro-2-(chloromethoxy)-3-nitrobenzene |
1503833-44-0 | 0.05g |
$888.0 | 2023-03-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01065464-1g |
1-Bromo-5-chloro-2-(chloromethoxy)-3-nitrobenzene |
1503833-44-0 | 95% | 1g |
¥5180.0 | 2023-04-10 | |
| Enamine | EN300-646487-5.0g |
1-bromo-5-chloro-2-(chloromethoxy)-3-nitrobenzene |
1503833-44-0 | 5.0g |
$3065.0 | 2023-03-04 | ||
| Enamine | EN300-646487-2.5g |
1-bromo-5-chloro-2-(chloromethoxy)-3-nitrobenzene |
1503833-44-0 | 2.5g |
$2071.0 | 2023-03-04 | ||
| Enamine | EN300-646487-0.1g |
1-bromo-5-chloro-2-(chloromethoxy)-3-nitrobenzene |
1503833-44-0 | 0.1g |
$930.0 | 2023-03-04 | ||
| Enamine | EN300-646487-0.5g |
1-bromo-5-chloro-2-(chloromethoxy)-3-nitrobenzene |
1503833-44-0 | 0.5g |
$1014.0 | 2023-03-04 | ||
| Enamine | EN300-646487-10.0g |
1-bromo-5-chloro-2-(chloromethoxy)-3-nitrobenzene |
1503833-44-0 | 10.0g |
$4545.0 | 2023-03-04 | ||
| Enamine | EN300-646487-0.25g |
1-bromo-5-chloro-2-(chloromethoxy)-3-nitrobenzene |
1503833-44-0 | 0.25g |
$972.0 | 2023-03-04 | ||
| Enamine | EN300-646487-1.0g |
1-bromo-5-chloro-2-(chloromethoxy)-3-nitrobenzene |
1503833-44-0 | 1g |
$0.0 | 2023-06-07 |
Benzene, 1-bromo-5-chloro-2-(chloromethoxy)-3-nitro- 関連文献
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
1503833-44-0 (Benzene, 1-bromo-5-chloro-2-(chloromethoxy)-3-nitro-) 関連製品
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
